

Application Notes: Utilizing 2-Keto Crizotinib in Drug Metabolism Studies

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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

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Introduction

2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Understanding the formation, pharmacokinetic profile, and potential drug-drug interactions of **2-Keto Crizotinib** is crucial for a comprehensive evaluation of Crizotinib's safety and efficacy. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in drug metabolism studies involving **2-Keto Crizotinib**.

Mechanism of Formation

Crizotinib is metabolized in the liver to form **2-Keto Crizotinib**, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] This metabolic conversion is a critical pathway in the clearance of Crizotinib.

Data Presentation

Table 1: Pharmacokinetic Parameters of **2-Keto Crizotinib** in Rats

Parameter	Unit	Value (mean ± SD)
C _{max}	ng/mL	23.45 ± 4.57
T _{max}	h	8.00 ± 1.34
AUC(0-t)	ng·h/mL	456.78 ± 98.23
AUC(0-∞)	ng·h/mL	512.34 ± 110.45
t _{1/2}	h	10.23 ± 2.11
CL _z /F	L/h/kg	4.87 ± 1.05

Data from a study investigating the effect of tropifexor on crizotinib metabolism in rats.[\[2\]](#)

Table 2: UPLC-MS/MS Method Validation for **2-Keto Crizotinib** in Rat Plasma

Parameter	Concentration (ng/mL)	Accuracy (%)	Precision (RSD, %)	Recovery (%)	Matrix Effect (%)
LLOQ	1	98.7	8.9	92.5	98.4
Low QC	2	101.2	6.5	93.1	101.2
Medium QC	50	99.5	5.2	93.5	102.7
High QC	80	100.8	4.8	92.8	100.5

Data adapted from a study developing a UPLC-MS/MS method for crizotinib and **2-Keto crizotinib**.[\[2\]](#)

Experimental Protocols

Protocol 1: Quantification of **2-Keto Crizotinib** in Human Plasma using UPLC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of **2-Keto Crizotinib** in human plasma.

1. Materials and Reagents:

- **2-Keto Crizotinib** reference standard
- Crizotinib-d8 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Human plasma (blank)
- Deionized water

2. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL Crizotinib-d8 in 50% MeOH).
- Add 300 µL of cold ACN to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.
- Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient:
 - 0-0.5 min: 95% A
 - 0.5-2.5 min: Linear gradient to 5% A
 - 2.5-3.0 min: Hold at 5% A
 - 3.0-3.1 min: Linear gradient to 95% A
 - 3.1-4.0 min: Hold at 95% A
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - **2-Keto Crizotinib**: m/z 464.1 → 260.1
 - Crizotinib-d8 (IS): m/z 458.2 → 268.1
- Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: In Vitro Metabolism of Crizotinib to **2-Keto Crizotinib** in Human Liver Microsomes (HLMs)

This protocol describes an in vitro assay to study the formation of **2-Keto Crizotinib** from Crizotinib using HLMs.

1. Materials and Reagents:

- Crizotinib
- **2-Keto Crizotinib** reference standard
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

- Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer (pH 7.4), HLMs (final concentration e.g., 0.5 mg/mL), and Crizotinib (final concentration e.g., 1 μ M) at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding an equal volume of cold ACN containing the IS.
- Vortex and centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the formation of **2-Keto Crizotinib** using the UPLC-MS/MS method described in Protocol 1.

Protocol 3: CYP3A4 Inhibition Assay using **2-Keto Crizotinib**

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **2-Keto Crizotinib** on CYP3A4 activity.

1. Materials and Reagents:

- **2-Keto Crizotinib**
- CYP3A4-expressing human liver microsomes or recombinant CYP3A4
- Midazolam (CYP3A4 probe substrate)
- 1'-Hydroxymidazolam (metabolite) reference standard
- NADPH regenerating system
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

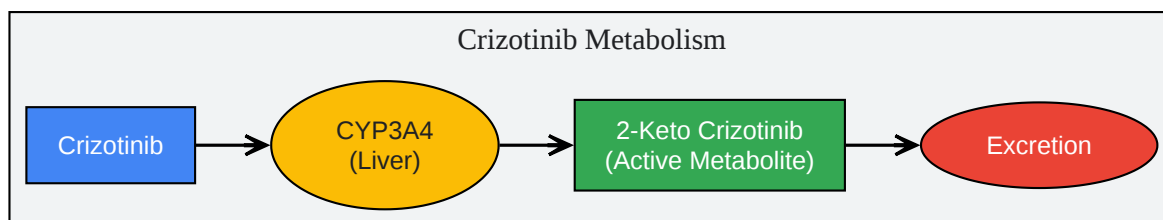
- Prepare serial dilutions of **2-Keto Crizotinib** in a suitable solvent.
- In a 96-well plate, add phosphate buffer, CYP3A4-containing microsomes, and the **2-Keto Crizotinib** dilutions.
- Pre-incubate at 37°C for 10 minutes.
- Add Midazolam (at a concentration close to its K_m for CYP3A4) to all wells.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
- Terminate the reaction with cold ACN containing IS.
- Centrifuge the plate to pellet protein.

- Analyze the supernatant for the formation of 1'-Hydroxymidazolam by UPLC-MS/MS.

3. Data Analysis:

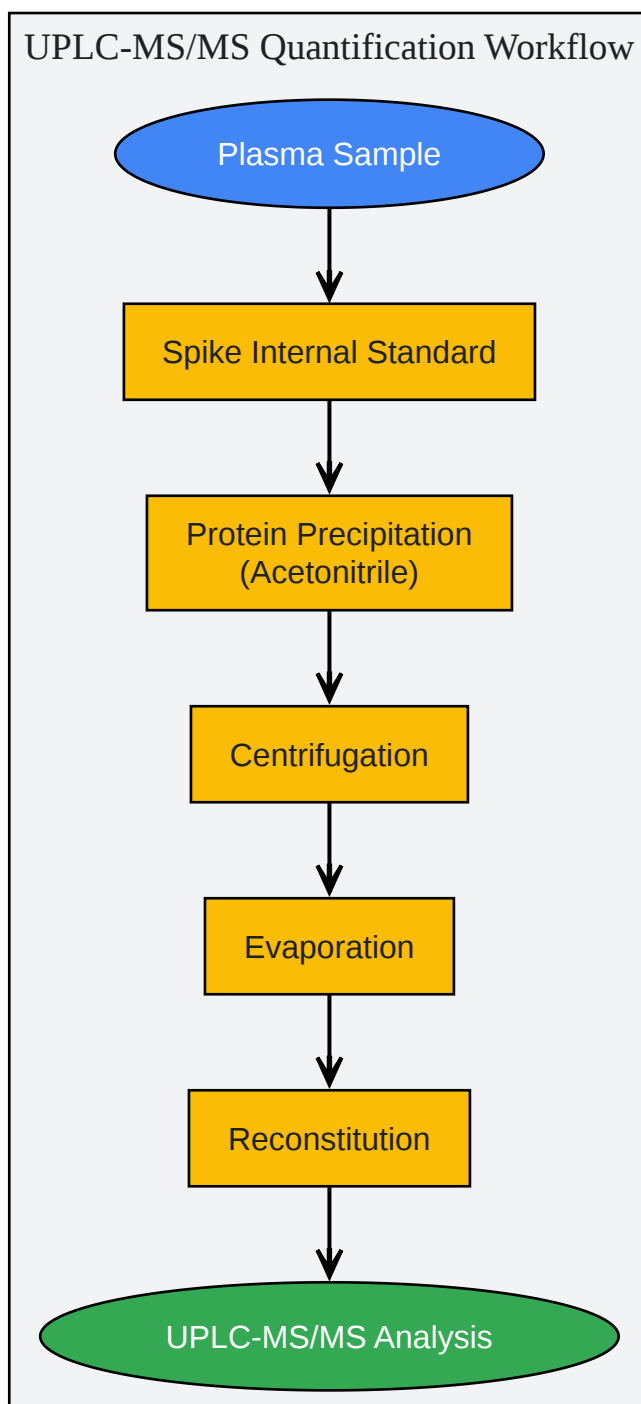
- Calculate the percentage of CYP3A4 inhibition for each concentration of **2-Keto Crizotinib** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **2-Keto Crizotinib** concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization



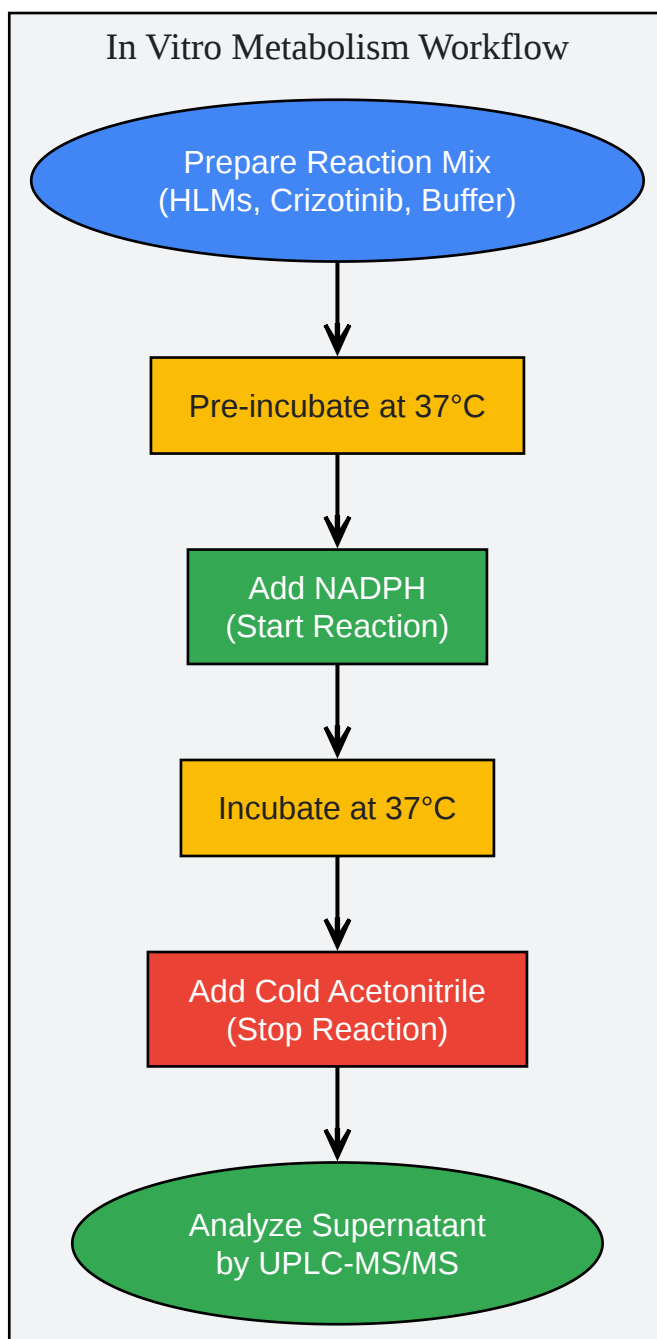
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Caption: Metabolic pathway of Crizotinib to **2-Keto Crizotinib**.



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Caption: Workflow for sample preparation for UPLC-MS/MS analysis.



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Caption: Experimental workflow for in vitro metabolism of Crizotinib.

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